molecular formula C17H18O2 B3022288 3'-Methoxy-3-(4-methylphenyl)propiophenone CAS No. 898768-51-9

3'-Methoxy-3-(4-methylphenyl)propiophenone

Cat. No.: B3022288
CAS No.: 898768-51-9
M. Wt: 254.32 g/mol
InChI Key: HFCCYIFOQKGQGN-UHFFFAOYSA-N
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Description

Contextualization of Propiophenone (B1677668) Scaffolds in Organic and Medicinal Chemistry

The propiophenone scaffold, characterized by a phenyl ring attached to a three-carbon ketone chain (1-phenylpropan-1-one), is a fundamental building block in the world of organic chemistry. wikipedia.org Its structure serves as a versatile starting point for the synthesis of a wide array of more complex molecules. ontosight.ai Propiophenone itself is an aryl ketone, a colorless, sweet-smelling liquid that is insoluble in water but miscible with many organic solvents. wikipedia.org

In medicinal chemistry, the propiophenone core is a recurring motif in numerous pharmacologically active compounds. drugbank.com Its derivatives have been extensively studied and are known to exhibit a wide spectrum of biological activities. ontosight.ai The inherent structure of the propiophenone scaffold allows for modifications at various positions, enabling chemists to fine-tune the molecule's properties to interact with specific biological targets. This adaptability has made propiophenone and its analogues a subject of intense research in the quest for new therapeutic agents. ontosight.aiontosight.ai For example, the well-known antidepressant bupropion (B1668061) contains a propiophenone moiety, highlighting the scaffold's importance in developing drugs for the central nervous system. manavchem.com

Significance of Substituted Propiophenones in Advanced Chemical Synthesis and Drug Discovery

The true potential of the propiophenone scaffold is unlocked through substitution, where various functional groups are attached to the phenyl ring or the propane (B168953) chain. These substitutions dramatically alter the molecule's electronic, steric, and physicochemical properties, such as lipophilicity, which is a critical factor in determining a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov

In advanced chemical synthesis, substituted propiophenones serve as crucial intermediates. ontosight.aimanavchem.com They are used in the synthesis of pharmaceuticals like the muscle relaxant tolperisone (B1682978) and have been identified as starting materials for other compounds. chemicalbook.com The addition of groups like halogens, hydroxyls, or methoxy (B1213986) groups can influence the reactivity of the molecule, guiding subsequent chemical transformations. ontosight.aiontosight.ai For instance, the synthesis of α-(perfluoroalkylsulfonyl)propiophenones has been developed for use as reagents in light-mediated perfluoroalkylation of aromatics, a significant reaction in modern synthetic chemistry. nih.gov

In drug discovery, the strategic placement of substituents on the propiophenone framework is a key aspect of rational drug design. Different substitutions can lead to a diverse range of pharmacological effects, including analgesic, anti-inflammatory, neuroprotective, anticonvulsant, and anticancer properties. ontosight.aiontosight.ainih.gov The exploration of various substituted propiophenones allows researchers to build structure-activity relationships (SAR), which provide insights into how specific molecular features correlate with biological activity. nih.gov This knowledge is invaluable for optimizing lead compounds to enhance their efficacy and selectivity for a particular biological target.

Overview of 3'-Methoxy-3-(4-methylphenyl)propiophenone within Propiophenone Research

Within the extensive family of propiophenone derivatives, this compound represents a specific and complex structure. Publicly available research dedicated exclusively to this exact compound is limited. However, its structure can be broken down into key components to understand its potential significance and area of interest within chemical research.

The compound features:

A propiophenone backbone , the foundational scaffold.

A 3'-methoxy group : A methoxy (-OCH3) substituent on the meta-position of the phenyl ring. Methoxy groups are known to influence a molecule's electronic properties and its ability to form hydrogen bonds, which can affect its interaction with biological receptors. The closely related compound 3'-Methoxypropiophenone (B1296965) is used as an intermediate in the synthesis of pharmaceuticals, such as the analgesic tapentadol. chemicalbook.comgoogle.com

A 3-(4-methylphenyl) group : A tolyl (p-methylphenyl) group attached to the beta-carbon of the propane chain. The presence of this second aryl group significantly increases the molecule's size and complexity. The methyl group on this ring can also influence its metabolic stability and binding interactions. The related precursor, 4'-Methylpropiophenone, is a known intermediate for pharmaceuticals and other synthetic compounds. chemicalbook.com

While direct experimental data on this compound is not widely reported, its chemical architecture suggests it would be of interest as a potential intermediate in organic synthesis or as a candidate for biological screening, following the path of other highly substituted propiophenone derivatives. Research into the closely related 4'-Methoxy-3-(4-methylphenyl)propiophenone indicates interest in this substitution pattern within chemical and pharmaceutical development. epa.govbldpharm.com The synthesis of such complex propiophenones typically involves multi-step reaction sequences. researchgate.net Further investigation would be required to elucidate the specific properties and potential applications of this particular molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-6-8-14(9-7-13)10-11-17(18)15-4-3-5-16(12-15)19-2/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCCYIFOQKGQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644111
Record name 1-(3-Methoxyphenyl)-3-(4-methylphenyl)propan-1-one
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Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-51-9
Record name 1-(3-Methoxyphenyl)-3-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-51-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)-3-(4-methylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methoxy 3 4 Methylphenyl Propiophenone and Analogues

Established Synthetic Routes to 3'-Methoxypropiophenone (B1296965) Precursors

The synthesis of the precursor, 3'-methoxypropiophenone, is a critical first step. This intermediate serves as the backbone onto which the 4-methylphenyl group is subsequently added. Several classical and modern synthetic methods are employed for its efficient production.

Grignard reactions are a cornerstone of C-C bond formation and are widely used for synthesizing ketones, including 3'-methoxypropiophenone. This approach typically involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable nitrile or other carbonyl precursor.

A common and effective method involves the reaction of 3-methoxyphenylmagnesium bromide (prepared from 3-bromoanisole (B1666278) and magnesium) with propionitrile. nih.govberkeley.eduacs.org The Grignard reagent adds to the nitrile, forming an imine salt intermediate, which is then hydrolyzed under acidic conditions to yield the desired ketone. berkeley.edu This method is noted for its operational simplicity and suitability for industrial-scale production, with reported yields reaching as high as 88.6% and purities exceeding 99%. berkeley.eduacs.org

Key parameters that are optimized include the reaction temperature, which is often controlled to maintain a gentle reflux (around 50-55°C), and the molar ratios of the reactants. berkeley.edu Tetrahydrofuran (THF) is a common solvent for this reaction due to its ability to solvate the Grignar reagent effectively. nih.govberkeley.edu Continuous flow processes have also been developed for this synthesis, offering improved yield (up to 84%) and shorter reaction times compared to traditional batch methods. nih.gov

An alternative Grignard approach utilizes the reaction of ethylmagnesium bromide with 3-methoxybenzonitrile. This pathway also proceeds through an imine intermediate followed by hydrolysis and has been reported to produce 3'-methoxypropiophenone in near-quantitative yield (99%).

Starting MaterialsReagentsSolventKey ConditionsYieldPurity
m-Methoxybromobenzene, PropionitrileMg, AlCl₃ (cat.)THF50-55°C, followed by HCl hydrolysis88.6%>99.4%
3-Methoxy benzonitrileEthyl magnesium bromideTHF / Diethyl etherRoom temp to 40°C, then NH₄Cl quench99%N/A
m-Bromoanisole, PropionitrileMgTHFContinuous flow, CSTRs84%N/A

Table 1: Comparison of Grignard Reagent-Mediated Syntheses for 3'-Methoxypropiophenone.

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. acs.org For the synthesis of 3'-methoxypropiophenone, this typically involves the reaction of anisole (B1667542) (methoxybenzene) with propionyl chloride or propionic anhydride. rsc.org

The reaction requires a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common choice. acs.orgrsc.org The catalyst activates the acylating agent, forming a highly electrophilic acylium ion, which then attacks the electron-rich anisole ring. The methoxy (B1213986) group of anisole is an ortho-, para- director; therefore, this reaction yields a mixture of isomers, primarily 4'-methoxypropiophenone (B29531) and 2'-methoxypropiophenone. The synthesis of the desired 3'-methoxy isomer via this direct route is not feasible as it requires starting with a meta-directing group or a different aromatic precursor. To obtain the 3'-methoxy isomer, one would typically start with 1,3-dimethoxybenzene (B93181) or another appropriately substituted aromatic ring, followed by selective functionalization.

Beyond Grignard and Friedel-Crafts reactions, other methods have been developed for constructing the propiophenone (B1677668) skeleton. One such pathway begins with m-methoxybenzaldehyde. berkeley.edu This aldehyde can be reacted with ethylmagnesium bromide to form 1-(3-methoxyphenyl)propan-1-ol. Subsequent oxidation of this secondary alcohol, for instance using a chromium-based reagent like CrO₃, yields 3'-methoxypropiophenone. berkeley.edu While effective, this route can involve the use of heavy metals, which poses environmental concerns. berkeley.edu

Another multi-step process starts from m-hydroxybenzoic acid. The synthesis involves:

Etherification of the phenolic hydroxyl group to a methoxy group.

Conversion of the carboxylic acid to an acid chloride (3-methoxybenzoyl chloride).

Reaction with an appropriate organometallic reagent or conversion to 3-methoxybenzonitrile, which can then be used in a Grignard synthesis as described previously. researchgate.net

A synthesis for the related 3'-methyl propiophenone involves the reaction of m-methyl benzaldehyde (B42025) with an ethyl Grignard reagent to produce 3'-methyl phenylpropanol, which is then catalytically oxidized using oxygen to generate the final ketone. mdpi.com This two-step approach avoids harsh oxidizing agents and represents a greener alternative. mdpi.com

Targeted Synthesis of 3'-Methoxy-3-(4-methylphenyl)propiophenone

Once the 3'-methoxypropiophenone precursor is obtained, the next critical stage is the introduction of the 4-methylphenyl (p-tolyl) group at the C3 position (the α-carbon relative to the carbonyl group). This transformation requires precise regiochemical and, potentially, stereochemical control.

The introduction of an aryl group at the α-position of a ketone is a well-established transformation known as α-arylation. This reaction is fundamental to creating the 3-arylpropiophenone structure of the target molecule.

Palladium-Catalyzed α-Arylation: The most prominent method for this transformation is the palladium-catalyzed α-arylation of ketone enolates, a reaction developed by the groups of Buchwald and Hartwig. nih.gov This process involves reacting the ketone (3'-methoxypropiophenone) with an aryl halide (e.g., 4-bromotoluene (B49008) or 4-iodotoluene) in the presence of a palladium catalyst and a strong base. The base generates the ketone enolate, which then participates in the catalytic cycle to form the new C-C bond. The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial for achieving high yields. organic-chemistry.org To circumvent issues with strong bases, pre-formed silyl (B83357) enol ethers of the ketone can be used, which react with aryl bromides or chlorides under palladium catalysis. pitt.edu

Copper-Catalyzed α-Arylation: As a complement to palladium-based methods, copper(I) catalytic systems have been developed for the α-arylation of ketones. nih.gov These reactions can also utilize silyl enol ethers, reacting them with arylating agents like diaryliodonium salts to yield α-arylated ketones. nih.gov

Mannich Reaction and Related Pathways: The Mannich reaction is a three-component condensation of an aldehyde, a primary or secondary amine, and a compound with an acidic proton, such as a ketone. acs.orgwikipedia.org While not a direct arylation, it can be used to synthesize precursors. A reaction between 3'-methoxypropiophenone, formaldehyde, and a secondary amine would yield a β-amino ketone (a Mannich base). Subsequent elimination and conjugate addition of a p-tolyl organometallic reagent could, in principle, lead to the target structure. Direct three-component Mannich reactions involving an aryl aldehyde, an aryl ketone, and a carbamate (B1207046) have also been developed to efficiently produce N-protected β-aryl-β-amino ketone compounds. acs.org

The introduction of the 4-methylphenyl group at the C3 position of 3'-methoxypropiophenone creates a chiral center. Consequently, the product can exist as a racemic mixture of two enantiomers. The development of asymmetric synthetic methods to control this stereochemistry and produce an enantiomerically enriched product is a significant goal in modern organic synthesis.

The primary strategy for achieving stereocontrol is through asymmetric catalysis. This involves modifying the metal-catalyzed α-arylation reactions described above by using chiral ligands.

Enantioselective α-Arylation: Significant research has focused on developing enantioselective variants of the palladium- and copper-catalyzed α-arylation of ketones. nih.govnih.govacs.org

Palladium and Nickel Catalysis: The use of chiral bisphosphine ligands, such as derivatives of SEGPHOS, with palladium or nickel catalysts has enabled the highly enantioselective α-arylation of ketone enolates with aryl triflates. berkeley.edunih.govacs.org Enantiomeric excesses (ee) of over 90% have been reported for the arylation of cyclic ketones. berkeley.edu

Copper Catalysis: Novel catalytic systems using copper(I) and chiral bis(phosphine) dioxide ligands have been shown to effectively catalyze the enantioselective arylation of silyl enol ethers of non-cyclic ketones, achieving up to 95% ee. nih.gov

A major challenge in these reactions is the potential for racemization of the product after its formation. nih.gov The tertiary stereocenter is adjacent to the carbonyl group and still has an acidic proton. The presence of a strong base, required for enolate formation, can promote enolization of the product, leading to a loss of stereochemical integrity. The use of pre-formed silyl enol ethers or stannyl (B1234572) enolates helps to mitigate this issue by allowing the reaction to proceed under less basic or even base-free conditions. nih.gov

MethodCatalyst SystemArylating AgentKey Feature
Asymmetric Pd/Ni-Catalyzed ArylationPd or Ni with Chiral Ligands (e.g., Difluorphos)Aryl TriflatesHigh enantioselectivity for cyclic ketones. berkeley.edunih.gov
Asymmetric Cu-Catalyzed ArylationCu(I) with Chiral Bis(phosphine) dioxide LigandsDiaryliodonium Salts (with silyl enol ethers)Effective for non-cyclic ketones; avoids strong bases. nih.gov

Table 2: Overview of Asymmetric Strategies for C3-Arylation of Propiophenones.

Derivatization Strategies for this compound

The architecture of this compound offers distinct regions for chemical modification, enabling a broad exploration of structure-activity relationships. Key strategies focus on the functionalization of the terminal methylphenyl group, manipulation of the core methoxypropiophenone structure, and the covalent linking of the molecule to other chemical entities to form complex hybrids.

Modification of the Methylphenyl Moiety

The 4-methylphenyl (p-tolyl) group presents two primary sites for chemical alteration: the methyl group and the aromatic ring. The benzylic methyl group is susceptible to oxidation, providing a convenient route to a carboxylic acid. This acid can then serve as a versatile synthetic handle for the creation of numerous ester and amide derivatives through standard condensation reactions.

Separately, the aromatic ring can undergo electrophilic aromatic substitution to introduce a variety of substituents. Halogenation, for instance, can introduce bromine or chlorine atoms, which not only modify the steric and electronic properties of the molecule but also serve as points for further cross-coupling reactions.

Table 1: Representative Derivatizations of the Methylphenyl Moiety

Target Site Reaction Type Illustrative Reagents Resulting Functional Group
Methyl Group Oxidation Potassium permanganate (B83412) (KMnO₄) Carboxylic Acid (-COOH)
Carboxylic Acid Esterification Alcohol (e.g., Ethanol), Acid Catalyst Ester (-COOR)
Carboxylic Acid Amidation Amine (e.g., Diethylamine), Coupling Agent Amide (-CONR₂)

Manipulation of the Methoxypropiophenone Core

The methoxypropiophenone core of the molecule contains several functional groups that can be readily manipulated. The ketone carbonyl is a highly versatile functional group; it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This newly formed hydroxyl group can be further derivatized, for example, through esterification or etherification. The methoxy group on the phenyl ring can be cleaved, typically using strong Lewis acids like boron tribromide, to yield a phenol. This phenolic hydroxyl group significantly increases the molecule's polarity and provides a new site for introducing a wide array of substituents. Additionally, the propiophenone side chain can be modified, for instance, at the carbon alpha to the carbonyl group, to introduce further complexity.

Table 2: Selected Transformations of the Methoxypropiophenone Core

Target Site Reaction Type Illustrative Reagents Resulting Functional Group
Ketone Reduction Sodium borohydride (NaBH₄) Secondary Alcohol (-CH(OH)-)
Methoxy Group Demethylation Boron tribromide (BBr₃) Phenol (-OH)
Phenol Etherification Alkyl halide (e.g., Ethyl iodide), Base Ether (-OR)

Formation of Complex Hybrid Structures

The functional groups on this compound and its derivatives can act as anchor points for the construction of larger, multi-component molecules, often referred to as hybrid structures. The synthesis of such compounds is a promising approach in drug design to combine the features of two different pharmacophores. nih.gov

The ketone functionality, for example, can be used as a building block for the synthesis of new heterocyclic rings. Condensation reactions with dinucleophiles, such as hydrazine (B178648) or hydroxylamine, can yield pyrazole (B372694) or isoxazole (B147169) rings, respectively, fused or attached to the core structure.

Furthermore, functional groups introduced through the derivatization strategies described above can be used to covalently link the molecule to another distinct chemical scaffold. A derivative bearing a carboxylic acid could be coupled with a molecule containing an amine to form a stable amide linkage. This modular approach allows for the creation of a diverse library of complex molecules built upon the this compound framework, potentially leading to compounds with novel or enhanced biological profiles. The synthesis of hybrid molecules by linking different molecular entities is a well-established strategy for developing new chemical probes and therapeutic candidates. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 3 4 Methylphenyl Propiophenone

Reaction Pathways and Transformation Patterns of Propiophenone (B1677668) Derivatives

The reactivity of 3'-Methoxy-3-(4-methylphenyl)propiophenone is governed by its key functional groups: the carbonyl group, the two aromatic rings, and the methoxy (B1213986) substituent. These sites are susceptible to a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation Reactions and Derived Products

While specific oxidation studies on this compound are not extensively documented, the reactivity of analogous 1,3-diaryl-1-propanone structures provides insight into potential transformation pathways. Oxidation can target the benzylic methylene (B1212753) group (alpha to the carbonyl) or involve the entire propanone chain.

For instance, the oxidation of the propane-1,3-diol backbone, a related structure, has been studied using reagents like potassium permanganate (B83412). Such reactions proceed via the formation of an intermediate complex, leading to products like 3-hydroxy-propanal. researchgate.netqub.ac.uk In the context of propiophenones, selective oxidation of a secondary alcohol to a ketone can be achieved through methods like the Oppenauer oxidation, which utilizes an aluminum alkoxide in the presence of a ketone like acetone. vulcanchem.com This reaction is highly selective for secondary alcohols.

Another relevant transformation is the Dakin reaction, which involves the oxidation of ortho- or para-hydroxylated phenyl aldehydes or ketones with hydrogen peroxide to form benzenediols and carboxylates. While the subject molecule lacks a hydroxyl group, this reaction highlights the reactivity of substituted aromatic ketones under oxidative conditions.

Reduction Reactions and Derived Products

The carbonyl group of propiophenone derivatives is readily reduced to a secondary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved through various methods.

Chemical Reduction: Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. For 1,3-diaryl-1-propanones, this would yield the corresponding 1,3-diaryl-1-propanol. The general mechanism involves the attack of the hydride, followed by protonation of the resulting alkoxide. masterorganicchemistry.comyoutube.com

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the reduction of the carbonyl group. This typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or ruthenium. This method can also lead to the reduction of the aromatic rings under more forcing conditions.

Electrophilic Aromatic Substitution on the Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the nature of their substituents. masterorganicchemistry.comtotal-synthesis.commasterorganicchemistry.comyoutube.com

The 3'-Methoxyphenyl Ring: The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. This is due to the resonance donation of a lone pair of electrons from the oxygen atom, which increases the electron density at the positions ortho and para to the methoxy group, making them more susceptible to electrophilic attack.

The 3-(4-methylphenyl) Ring System: This part of the molecule is more complex. The phenyl ring is substituted with a methyl group and the propionyl chain. The methyl group (-CH₃) is a weak activating group and an ortho, para-director. Conversely, the propionyl group attached to the main phenyl ring is a deactivating group and a meta-director due to its electron-withdrawing nature.

Therefore, electrophilic substitution will preferentially occur on the more activated 3'-methoxyphenyl ring at the positions ortho and para to the methoxy group. Substitution on the other ring would be slower and directed to the positions meta to the propionyl group.

Ring SystemSubstituentEffect on ReactivityDirecting Effect
3'-Methoxyphenyl-OCH₃Activatingortho, para
Phenyl (of propiophenone)-C(=O)CH₂-Deactivatingmeta
4-Methylphenyl-CH₃Activatingortho, para

Nucleophilic Reactions at the Carbonyl Center

The carbonyl carbon in this compound is electrophilic and is a prime target for nucleophilic attack. This leads to nucleophilic addition reactions, a fundamental process in carbonyl chemistry. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. The reactivity of the carbonyl group can be influenced by steric and electronic factors.

A notable example is the aza-Michael addition, where nitrogen nucleophiles add to α,β-unsaturated ketones (chalcones), which are structurally related to 1,3-diaryl propanones. This reaction is often catalyzed and leads to the formation of β-amino ketone derivatives. researchgate.net

Catalytic and Enzymatic Transformations of Propiophenone Scaffolds

Catalytic and enzymatic methods offer powerful tools for the selective modification of complex molecules like propiophenone derivatives, often providing high efficiency and stereoselectivity.

Catalytic Systems for Propiophenone Modification

A variety of catalytic systems can be employed to transform the 1,3-diaryl propanone scaffold. Cobalt-catalyzed cycloaddition reactions of 1,6-diynes have been used to synthesize 1,3-diarylpropane derivatives. researchgate.net Additionally, palladium-catalyzed reactions are widely used for C-C and C-heteroatom bond formation, which could be applied to modify the aromatic rings or the propanone backbone.

The carbonyl group can also be a site for catalytic transformations. For instance, the synthesis of 1,3-diaryl-3-(azol-1-yl)propan-1-ones has been achieved through the Michael addition of N-heterocycles to chalcones using an ionic organic solid as a catalyst. mdpi.com

Enzymatic transformations provide an alternative, environmentally benign approach. Key enzymes involved in the biotransformation of related structures like glycerol (B35011) to 1,3-propanediol (B51772) include glycerol dehydratase and 1,3-propanediol dehydrogenase. nih.govfrontiersin.org These enzymatic pathways highlight the potential for biocatalytic oxidation and reduction of the propanone structure. While specific enzymatic studies on this compound are limited, the broad substrate scope of many oxidoreductases suggests that this compound could be a substrate for enzymatic reduction to the corresponding chiral alcohol.

Enzymatic Biotransformations and Metabolite Formation

The enzymatic biotransformation of xenobiotics, including propiophenone derivatives, is a critical area of study in understanding the metabolic fate of chemical compounds in biological systems. While specific studies on the enzymatic biotransformation of this compound are not extensively documented in the available literature, the metabolic pathways can be inferred from research on structurally related compounds, particularly those containing methoxy and ketone functionalities. Fungi, known for their diverse enzymatic systems, are often used as model organisms to study these transformations. nih.govmdpi.com

Enzymatic reactions common in the metabolism of methoxy-substituted aromatic compounds include O-demethylation, hydroxylation, and subsequent conjugation reactions. nih.govnih.gov For instance, studies on methoxyflavones using entomopathogenic filamentous fungi have shown that these organisms can efficiently catalyze O-demethylation and hydroxylation, often followed by glycosylation to increase water solubility. nih.govnih.govresearchgate.net The position of the methoxy group on the aromatic ring can significantly influence the rate and outcome of these biotransformations. nih.gov

The ketone group in the propiophenone structure is also a primary target for enzymatic modification, typically undergoing reduction to a secondary alcohol. nih.gov This reaction is often stereoselective, yielding a specific chiral alcohol. The metabolic fate of the anti-inflammatory agent 1-furan-2-yl-3-pyridin-2-yl-propenone in rats, for example, involved the reduction of the propenone double bond and the carbonyl group, followed by glucuronide conjugation of the resulting alcohol. nih.gov

Based on these established metabolic pathways for similar structures, a set of plausible metabolites for this compound can be proposed. The primary enzymatic transformations would likely involve O-demethylation of the methoxy group, reduction of the ketone, and hydroxylation at various positions on either aromatic ring.

Table 1: Plausible Metabolites of this compound from Enzymatic Biotransformations

Metabolite Name Type of Transformation Anticipated Structural Change
3'-(Hydroxy)-3-(4-methylphenyl)propiophenoneO-DemethylationConversion of the 3'-methoxy group to a hydroxyl group.
1-(3-Methoxyphenyl)-1-hydroxy-3-(4-methylphenyl)propaneCarbonyl ReductionReduction of the propiophenone ketone to a secondary alcohol.
3'-Methoxy-3-(4-hydroxymethylphenyl)propiophenoneBenzylic HydroxylationHydroxylation of the methyl group on the tolyl ring.
This compound-x'-olAromatic HydroxylationAddition of a hydroxyl group to one of the aromatic rings.
Conjugated Metabolites (e.g., Glucuronides, Sulfates)Phase II ConjugationAddition of a glucuronic acid or sulfate (B86663) group to a hydroxylated metabolite.

This table is generated based on known metabolic pathways for structurally related compounds and represents potential, not experimentally confirmed, metabolites.

The identification of such metabolites in a biological system would typically involve techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their precise chemical structures. nih.govnih.govresearchgate.net

Mechanistic Studies of Propiophenone Derivative Reactions

Elucidation of Reaction Mechanisms

The reaction mechanisms of propiophenone derivatives are diverse and depend on the specific transformation being studied. A key reaction relevant to the synthesis of this compound is the Friedel-Crafts acylation. docsity.comtamu.edu This electrophilic aromatic substitution reaction is a fundamental method for forming carbon-carbon bonds to an aromatic ring. docsity.com

The synthesis of the target compound would plausibly involve the reaction of anisole (B1667542) (methoxybenzene) with 3-(4-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). tamu.edu The elucidation of this mechanism involves several key steps:

Formation of the Electrophile : The Lewis acid catalyst interacts with the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized. youtube.com

Electrophilic Attack : The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group is an activating, ortho-, para-directing group, meaning the attack will preferentially occur at the positions ortho or para to it. docsity.com Due to steric hindrance from the methoxy group, the para-substituted product is often favored.

Restoration of Aromaticity : The resulting intermediate, a resonance-stabilized carbocation known as an arenium ion or sigma complex, loses a proton to regenerate the stable aromatic ring, yielding the final acylated product. docsity.com

Another important class of reactions for propiophenones is the reduction of the carbonyl group. wikipedia.org The mechanism of reduction by complex metal hydrides, such as sodium borohydride (NaBH₄), involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by a protic solvent to yield the secondary alcohol. acs.orgacs.org The stereochemical outcome of such reductions is of significant interest and is dictated by the structure of the transition state. wikipedia.orgchemtube3d.comuwindsor.ca

Intermediates and Transition States Analysis

The analysis of reaction intermediates and transition states is crucial for a complete understanding of a reaction mechanism, providing insight into reaction rates and selectivity. github.ioresearchgate.netnih.gov

Intermediates:

In the context of the Friedel-Crafts acylation for the synthesis of this compound, two principal intermediates are formed:

Acylium Ion : This is the key electrophilic species, generated from the reaction of 3-(4-methylphenyl)propanoyl chloride and the Lewis acid catalyst. Its linear geometry and charge distribution are critical to its reactivity. youtube.com

Arenium Ion (Sigma Complex) : This carbocation intermediate is formed when the acylium ion attacks the anisole ring. It is stabilized by resonance, with the positive charge delocalized over the ring and the oxygen of the methoxy group. The stability of this intermediate influences the regioselectivity of the reaction. docsity.com

Table 2: Key Intermediates in the Plausible Friedel-Crafts Synthesis

Intermediate Description Role in Mechanism
Acylium IonA resonance-stabilized cation with the formula [R-C=O]⁺.The active electrophile that attacks the aromatic ring.
Arenium Ion (Sigma Complex)A resonance-stabilized carbocation formed by the addition of the electrophile to the aromatic ring.Determines the position of substitution on the aromatic ring.

Transition States Analysis:

Transition states are high-energy, transient configurations along the reaction coordinate that cannot be isolated but are studied through kinetic experiments and computational modeling. acs.orggithub.iomit.edu

For the reduction of the ketone in this compound, the transition state involves the partial formation of the new carbon-hydride bond and the partial breaking of the carbonyl π-bond. The geometry of this transition state determines the stereochemical outcome of the reaction. Models such as the Felkin-Anh model are used to predict the diastereoselectivity of nucleophilic attack on chiral or prochiral ketones. chemtube3d.com The model considers steric and electronic interactions between the incoming nucleophile and the substituents on the carbon atom adjacent to the carbonyl group. The nucleophile (hydride) is predicted to approach the carbonyl carbon at the Bürgi-Dunitz angle from the face opposite the largest substituent to minimize steric hindrance. chemtube3d.com

Computational chemistry provides powerful tools for analyzing these fleeting structures. nih.govmit.eduresearchgate.net Quantum chemical calculations can be used to determine the geometries and energies of transition states, offering detailed insights into the factors that control reaction barriers and, consequently, reaction rates. acs.orgresearchgate.net For ketone reductions, these calculations can model the approach of the hydride reagent and evaluate the relative energies of different transition state conformations, thereby predicting the major stereoisomer formed. acs.org

Biological Activities and Mechanistic Insights for 3 Methoxy 3 4 Methylphenyl Propiophenone Analogues

General Biological Activities of Propiophenone (B1677668) Derivatives

Propiophenone and its analogues have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antidiabetic, antiproliferative, central nervous system-related, and antioxidant activities. ontosight.aiontosight.ai The diverse biological profile of these compounds underscores their importance as a foundational structure in the quest for novel therapeutic agents.

Propiophenone derivatives have been recognized for their potential to mitigate inflammatory processes. ontosight.ai Research has shown that these compounds can exhibit both analgesic and anti-inflammatory effects. ontosight.ai The mechanism underlying these properties is often associated with the inhibition of key inflammatory mediators.

One study investigating 3-benzoyl-propionic acid, a propiophenone derivative, demonstrated significant anti-inflammatory activity. In an in vivo model, this compound was shown to reduce cell migration and the levels of nitric oxide (NO), a pro-inflammatory molecule. researchgate.net Furthermore, it led to a marked reduction in prostaglandin (B15479496) E2 (PGE2) levels, a key mediator of inflammation and pain. researchgate.net The study highlighted the compound's ability to modulate the inflammatory cascade, suggesting its potential as an anti-inflammatory agent. researchgate.net

Another area of investigation involves thiourea (B124793) derivatives of naproxen, which incorporate a structure related to propiophenones. A study on these compounds revealed that derivatives of m-anisidine (B1676023) and N-methyl tryptophan methyl ester exhibited potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. mdpi.com The most active compounds demonstrated a significant percentage of edema inhibition. mdpi.com Interestingly, the anti-inflammatory action of some of these derivatives was linked to the potent inhibition of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Propiophenone Derivatives

Compound/Derivative Model/Assay Key Findings Reference
3-Benzoyl-propionic acid In vivo (air pouch model) Reduced cell migration, NO, and PGE2 levels. researchgate.net
Naproxen-thiourea derivative of m-anisidine In vivo (rat paw edema) 54.01% inhibition of edema. mdpi.com
Naproxen-thiourea derivative of N-methyl tryptophan methyl ester In vivo (rat paw edema) 54.12% inhibition of edema. mdpi.com

The search for new antimicrobial and antifungal agents has led to the investigation of various synthetic compounds, including propiophenone derivatives. These compounds have shown promise in combating a range of pathogenic microorganisms.

Chalcones, which are precursors in the biosynthesis of flavonoids and are structurally related to propiophenones, have been a particular focus of antimicrobial research. A study on novel fluorinated chalcones bearing trifluoromethyl and trifluoromethoxy substituents demonstrated significant antibacterial and antifungal activity. nih.gov The compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger). nih.gov Notably, derivatives containing an indole (B1671886) ring showed the most potent antimicrobial activity, in some cases exceeding that of standard drugs. nih.gov

In another study, acetophenone (B1666503) derivatives were synthesized and evaluated for their in vitro antifungal activities against a panel of phytopathogenic fungi. nih.gov Several of these derivatives exhibited more potent antifungal effects on some pathogens than the commercial fungicide hymexazol. nih.gov The structure-activity relationship (SAR) analysis suggested that the nature and position of substituents on the aromatic ring play a crucial role in their antifungal potency. nih.gov

Furthermore, a synthetic derivative of zingerone, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, which shares structural similarities with propiophenones, displayed strong antifungal activity against Aspergillus flavus and Fusarium graminearum. mq.edu.au This compound was also found to inhibit the production of aflatoxin, a mycotoxin produced by Aspergillus species, by downregulating the expression of genes involved in its biosynthesis. mq.edu.au

Table 2: Antimicrobial and Antifungal Activity of Propiophenone-Related Derivatives

Compound Class/Derivative Target Organisms Key Findings Reference
Fluorinated Chalcones S. aureus, B. subtilis, E. coli, C. albicans, A. niger Indole-bearing derivatives showed potent activity. nih.gov
Acetophenone Derivatives Phytopathogenic fungi Some derivatives were more potent than hymexazol. nih.gov
4-(4-hydroxy-3-nitrophenyl)-2-butanone A. flavus, F. graminearum Strong antifungal and anti-aflatoxigenic activity. mq.edu.au

Propiophenone derivatives have emerged as a promising class of compounds for the management of type 2 diabetes. nih.gov Their mechanisms of action often involve the modulation of key enzymes and signaling pathways that regulate glucose and lipid metabolism.

A series of propiophenone derivatives were synthesized and evaluated for their in vivo antihyperglycemic activities. nih.gov Two compounds, in particular, emerged as potent antihyperglycemic and lipid-lowering agents in diabetic animal models. nih.gov These compounds also demonstrated the ability to reduce body weight and food intake. nih.gov Mechanistic studies revealed that some of these derivatives efficiently inhibited protein tyrosine phosphatase 1B (PTP-1B), a negative regulator of the insulin (B600854) signaling pathway, suggesting a potential mechanism for their antidiabetic effects. nih.gov

Chalcone (B49325) derivatives have also been extensively studied for their antidiabetic properties. One study reported that a specific chalcone derivative exhibited a higher reduction in blood glucose levels (39%) at a dose of 100 mg/kg than the standard drug glibenclamide (34.5%) in a postprandial hyperglycemia model. nih.gov The structure-activity relationship analysis indicated that the presence of electron-donating groups on the aromatic rings enhanced the antihyperglycemic activity. nih.gov

Furthermore, piperazine (B1678402) sulphonamide derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. pensoft.net Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin secretion and suppress glucagon (B607659) release. pensoft.net A synthesized derivative showed a dose-dependent reduction in blood glucose excursion in oral glucose tolerance tests and in streptozotocin-induced diabetic models. pensoft.net

Table 3: Antidiabetic Effects of Propiophenone and Related Derivatives

Compound Class/Derivative Target/Mechanism Key Findings Reference
Propiophenone Derivatives PTP-1B inhibition Potent antihyperglycemic and lipid-lowering effects; reduced body weight. nih.gov
Chalcone Derivative Unknown 39% reduction in blood glucose at 100 mg/kg. nih.gov
Piperazine Sulphonamide Derivative DPP-4 inhibition Dose-dependent reduction in blood glucose excursion. pensoft.net

The development of novel anticancer agents is a critical area of research, and propiophenone derivatives have shown potential in this regard. researchgate.netnih.gov These compounds can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.

A study on a series of twelve chalcone and propafenone (B51707) derivatives revealed their anticancer activities against a panel of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). nih.gov The study also involved quantitative structure-activity relationship (QSAR) analysis to identify the key molecular features responsible for their cytotoxic effects. nih.gov

Natural chalcones, such as isoliquiritigenin (B1662430) and xanthohumol, have been shown to possess antiproliferative properties by inducing apoptosis. nih.gov Isoliquiritigenin has been reported to induce apoptosis in non-small cell lung cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases. nih.gov Xanthohumol has been associated with the induction of apoptosis in colorectal cancer cells through DNA damage and the activation of caspase-3 and -9. nih.gov

Furthermore, synthetic derivatives have been designed to enhance these anticancer properties. For instance, novel flavone (B191248) derivatives, which share a common phenylpropanoid skeleton with propiophenones, have been synthesized and shown to have enhanced anti-proliferative activity. rsc.org Mechanistic studies suggested that their effects were mediated through the cleavage of PARP and downregulation of GSK-3β in breast cancer cells. rsc.org Similarly, new semi-synthetic phenoxy acetamide (B32628) derivatives have demonstrated potent cytotoxic activity against liver cancer (HepG2) cells by inducing apoptosis through both intrinsic and extrinsic pathways. mdpi.com These compounds were found to upregulate pro-apoptotic genes and downregulate anti-apoptotic genes. mdpi.com

Table 4: Antiproliferative and Apoptosis-Inducing Effects of Propiophenone-Related Derivatives

Compound Class/Derivative Cancer Cell Line(s) Mechanism of Action Reference
Chalcone/Propafenone Derivatives HeLa, MCF-7, PC-3, etc. Cytotoxicity nih.gov
Isoliquiritigenin Non-small cell lung cancer Apoptosis induction (Bcl-2 modulation, caspase activation) nih.gov
Xanthohumol Colorectal cancer Apoptosis induction (DNA damage, caspase activation) nih.gov
Novel Flavone Derivatives MCF-7 (breast cancer) PARP cleavage, GSK-3β downregulation rsc.org
Phenoxy Acetamide Derivatives HepG2 (liver cancer) Apoptosis induction (intrinsic and extrinsic pathways) mdpi.com

Propiophenone derivatives have been investigated for their effects on the central nervous system (CNS), with some compounds showing potential as therapeutic agents for neurological and psychiatric disorders. ontosight.ai The propiophenone structure is a key component of several CNS-active drugs. For example, bupropion (B1668061), an aminoketone antidepressant, contains a propiophenone moiety and functions as a norepinephrine-dopamine reuptake inhibitor. manavchem.comwikipedia.org

Research into specific propiophenone derivatives has revealed their potential to modulate neurotransmitter systems. One such derivative, 3'-fluoro-4'-methoxy-2-phenyl-3-(1-pyrrolidinyl)-propiophenone hydrochloride, has been shown to have an affinity for serotonin (B10506) and dopamine (B1211576) receptors, suggesting potential anxiolytic and antidepressant effects. ontosight.ai

However, it is also important to note that some propiophenone derivatives, particularly synthetic cathinones (often referred to as "bath salts"), have significant CNS stimulant and neurotoxic properties. nih.govnih.gov These compounds, such as methcathinone (B1676376) and mephedrone, are β-keto analogs of amphetamines and can lead to adverse neurological effects, including psychomotor agitation, hallucinations, and paranoia. nih.govnih.gov Their mechanisms of action involve interactions with dopamine, serotonin, and norepinephrine (B1679862) transporters. nih.gov

The diverse CNS activities of propiophenone derivatives highlight the critical role of structural modifications in determining their pharmacological profile, ranging from therapeutic potential to abuse liability and neurotoxicity.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Propiophenone derivatives have been explored for their antioxidant properties and their potential to mitigate oxidative damage.

A study on synthetic diphenylpropionamide derivatives demonstrated their in vitro antioxidant activity. nih.gov These compounds were able to scavenge the ABTS radical and reduce the production of ROS and nitric oxide in lipopolysaccharide-stimulated macrophages. nih.gov This suggests that they can act as free radical scavengers and also modulate inflammatory responses associated with oxidative stress.

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. mdpi.com The efficiency of this process is related to the bond dissociation enthalpy of the antioxidant molecule. mdpi.com Phenolic antioxidants, which are structurally related to some propiophenone derivatives, are known to act as chain-breaking antioxidants by transferring a hydrogen atom to peroxyl radicals, thus terminating lipid peroxidation chain reactions. mdpi.com

Furthermore, a synthetic chalcone derivative, AN07, has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. nih.gov This compound was found to attenuate LPS-induced oxidative stress and enhance the antioxidant defense in macrophages. nih.gov The neuroprotective activity of such antioxidants can be twofold: direct protection of neurons against oxidative stress and indirect protection by suppressing the release of pro-inflammatory mediators from glial cells. nih.gov

Molecular Mechanisms of Action for Propiophenone Derivatives

Propiophenone derivatives represent a versatile class of compounds with a wide spectrum of pharmacological activities. Their mechanisms of action are diverse and are largely dictated by the nature and position of substituents on the propiophenone scaffold.

The propiophenone core structure is a key pharmacophore in many centrally active agents, primarily interacting with monoamine transporters. These transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. wikipedia.orgmdpi.comnih.gov By inhibiting these transporters, propiophenone derivatives can increase the extracellular concentrations of these neurotransmitters, leading to enhanced dopaminergic, serotonergic, and noradrenergic neurotransmission. wikipedia.orgwikipedia.orgwikipedia.org

The interaction of propiophenone analogues with these transporters is highly dependent on their substitution patterns. For instance, the presence and position of substituents on the aromatic rings can significantly alter the binding affinity and selectivity for DAT, SERT, and NET. nih.govacs.org Some propiophenone derivatives act as reuptake inhibitors by binding to the transporter and blocking the re-entry of the neurotransmitter. nih.govacs.org Others can act as substrates for the transporters, leading to a reverse transport or "efflux" of the neurotransmitter from the presynaptic neuron. nih.gov

Bupropion, a well-known antidepressant, is a propiophenone derivative that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.orgnih.gov Other synthetic cathinones, which share the propiophenone backbone, are also known to interact with monoamine transporters. nih.gov Research on hybrid propiophenone compounds has revealed molecules that act as dopamine reuptake inhibitors and serotonin releasers. nih.govacs.org This dual-action mechanism highlights the chemical tractability of the propiophenone scaffold in designing compounds with specific polypharmacological profiles. acs.org

The table below summarizes the interaction of various propiophenone analogues with monoamine transporters, illustrating the influence of structural modifications on transporter affinity. It is important to note that this table includes data from related compounds to infer the potential activity of 3'-Methoxy-3-(4-methylphenyl)propiophenone, for which direct binding data is not available.

Compound ClassSpecific Analogue ExampleMolecular Target(s)Observed Interaction
PropiophenonesBupropionDAT, NETReuptake Inhibition wikipedia.orgnih.gov
Substituted CathinonesMethcathinoneDAT, NETNeurotransmitter Releaser acs.org
2-(N-cyclopropylamino)propiophenones2-(N-cyclopropylamino)-3′-chloropropiophenoneDAT, SERTDopamine Reuptake Inhibitor, Serotonin Releaser nih.gov

The inhibition of monoamine transporters by propiophenone derivatives initiates a cascade of downstream cellular events. The primary consequence of increased extracellular monoamine levels is the enhanced activation of their respective postsynaptic receptors. wikipedia.org This can lead to the modulation of various signaling pathways within the postsynaptic neuron. nih.gov

For instance, increased dopaminergic neurotransmission resulting from DAT inhibition can influence signaling pathways regulated by dopamine receptors (D1-D5). nih.gov Activation of these G-protein coupled receptors can lead to the modulation of adenylyl cyclase activity, affecting intracellular cyclic AMP (cAMP) levels and subsequently protein kinase A (PKA) signaling. nih.gov Furthermore, dopamine receptor activation can also modulate phospholipase C (PLC) and calcium signaling pathways. nih.gov

Chronic administration of drugs that block monoamine reuptake can lead to adaptive changes in the brain, including alterations in receptor density and sensitivity, as well as changes in the expression of downstream signaling molecules like brain-derived neurotrophic factor (BDNF). clinpgx.org The modulation of these pathways is thought to underlie the therapeutic effects of many centrally acting drugs, including antidepressants and psychostimulants. nih.gov

The table below outlines the potential modulation of cellular pathways by propiophenone derivatives based on their interaction with monoamine transporters.

Primary Molecular TargetUpstream EventKey Downstream Signaling Pathways Potentially ModulatedPotential Cellular Outcomes
Dopamine Transporter (DAT)Increased extracellular dopaminecAMP/PKA, PLC/IP3/DAG, ERK nih.govAltered gene expression, synaptic plasticity, neuronal excitability
Serotonin Transporter (SERT)Increased extracellular serotoninAdenylyl cyclase/cAMP, Phospholipase C, MAPK pathways clinpgx.orgnih.govRegulation of mood, appetite, and sleep; neuronal growth and survival
Norepinephrine Transporter (NET)Increased extracellular norepinephrineα- and β-adrenergic receptor signaling, cAMP/PKA nih.govModulation of attention, arousal, and mood

Target Specific Interactions: Enzyme Inhibition and Receptor Binding Studies of 3 Methoxy 3 4 Methylphenyl Propiophenone Analogues

Enzyme Inhibition Studies

The ability of small molecules to selectively inhibit the activity of specific enzymes is a key mechanism of action for many therapeutic agents. This section reviews the inhibitory effects of compounds analogous to 3'-Methoxy-3-(4-methylphenyl)propiophenone on several important enzyme systems.

Protein Tyrosine Phosphatase 1B (PTP-1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP-1B) has been identified as a negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. nih.govnih.gov The inhibition of PTP-1B can enhance insulin sensitivity, and therefore, there is considerable interest in identifying potent and selective PTP-1B inhibitors. nih.gov

Research into natural products has revealed a number of compounds with PTP-1B inhibitory activity. For instance, certain flavonoids and chalcones, which share structural similarities with the propiophenone (B1677668) scaffold, have demonstrated notable inhibitory effects. A preliminary structure-activity relationship (SAR) study on a series of flavonoids indicated that less polar substituents on the flavonoid skeleton resulted in stronger inhibitory activities. nih.gov For example, flavonoids with an isoprenyl group or a methoxyl group at the C-3' position showed stronger inhibitory activity than their unsubstituted counterparts. nih.gov

While direct studies on this compound analogues are not extensively documented in the reviewed literature, the data from structurally related compounds provide valuable insights. The table below summarizes the PTP-1B inhibitory activity of some natural flavonoids and chalcones.

Table 1: PTP-1B Inhibitory Activity of Selected Natural Compounds

Compound IC₅₀ (μmol/L)
8-(1,1-dimethylallyl)-5′-(3-methylbut-2-enyl)-3′,4′,5,7-tetrahydroxyflanvonol 4.3
Broussochalcone A 36.8
Flavonoid 74 (with isoprenyl group at C-3') 15.2 ± 1.2
Flavonoid 75 (with methoxyl group at C-3') 17.9 ± 2.6
Quercetin -
Uralenol -

Data sourced from studies on natural product inhibitors of PTP-1B. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders such as depression and Parkinson's disease. nih.gov The propiophenone core structure is related to chalcones, a class of compounds that has been investigated for MAO inhibitory activity.

Studies on various heterocyclic compounds have identified potent MAO inhibitors. For example, a series of prenylated chalcone (B49325) derivatives were evaluated, with one compound showing a significant MAO-B inhibitory activity with an IC₅₀ value of 8.19 µM. nih.gov Furthermore, dimethoxy-halogenated chalcone derivatives have been synthesized and shown to be potent inhibitors of MAO-B. nih.gov One such derivative exhibited an IC₅₀ value of 0.067 µM for MAO-B. nih.gov

The inhibitory potential often depends on the substitution pattern on the aromatic rings. For instance, in a series of isoxazole (B147169) derivatives, a methyl group at the para position of the phenyl ring resulted in the most potent MAO-B inhibitor with an IC₅₀ value of 0.0051 μM. nih.gov The following table presents the MAO inhibitory data for several compounds, highlighting the diversity of structures that can interact with these enzymes.

Table 2: Monoamine Oxidase (MAO) Inhibition by Various Compounds

Compound Target IC₅₀ (μM) Kᵢ (μM)
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)prop-2-en-1-one MAO-B 8.19 -
(E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one MAO-B 0.067 -
(Z)-5-Phenyl-N'-(1-(m-tolyl)ethylidene)isoxazole-3-carbohydrazide MAO-B 0.0051 -
8-(3-methylbenzyloxy)caffeine MAO-A - 0.14
8-(3-bromobenzyloxy)caffeine MAO-B - 0.023

IC₅₀ and Kᵢ values are indicative of the compound's potency as an inhibitor. nih.govresearchgate.net

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov Sulfonamides are a well-known class of carbonic anhydrase inhibitors. nih.gov

While there is no specific data in the provided search results on the carbonic anhydrase inhibitory activity of this compound analogues, the study of other classes of compounds, such as sulfonamides, provides a framework for understanding the structural requirements for CA inhibition. For instance, a series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The inhibitory activity, expressed as the inhibition constant (Kᵢ), varied depending on the substitution pattern and the hCA isoform.

The table below shows the inhibitory activity of some representative sulfonamide compounds against different hCA isoforms.

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 4-Substituted Pyridine-3-Sulfonamides

Compound hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
Compound 4 - 137 -
Compound 6 - - 91

Data highlights the potential for selective inhibition of different CA isoforms. nih.gov

Other Enzyme Systems

Detailed research findings on the inhibitory activity of this compound analogues against other specific enzyme systems were not prominently available in the conducted literature search. Further investigation is required to explore the broader enzymatic interaction profile of this class of compounds.

Receptor Binding Profiling and Ligand-Receptor Interactions

The affinity and selectivity with which a ligand binds to a specific receptor are crucial determinants of its pharmacological effect. This section focuses on the binding characteristics of compounds related to this compound at sigma receptors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methoxy 3 4 Methylphenyl Propiophenone and Its Derivatives

Impact of Substituent Position and Electronic Effects on Biological Activity

Electronic Effects: The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a pivotal role in modulating biological activity.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and methyl (-CH3) increase the electron density of the aromatic ring. A methoxy group at the para position, for example, can enhance biological activity through its mesomeric (resonance) effect. nih.gov In contrast, a methoxy group at the meta position often has a less pronounced effect on activity. nih.gov

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or nitro groups (-NO2) decrease the electron density of the ring. The introduction of such groups can lead to different interactions with a target protein, potentially increasing or decreasing activity depending on the specific biological context. For instance, in a series of thiourea (B124793) derivatives, a compound with a 4-fluoro substituent showed lower anticancer activity against certain cell lines compared to one with a 4-methoxy group. nih.gov

Positional Isomerism: The position of a substituent on the aromatic ring is critical. Studies on other aromatic ketones and related structures have shown that moving a substituent from one position to another (e.g., ortho, meta, para) can drastically change the molecule's activity. nih.govdoaj.org For instance, an ortho-methoxy group may introduce steric hindrance that reduces activity, while a para-methoxy group enhances it. nih.gov This is often due to specific steric and electronic interactions within the binding site of a biological target. doaj.org

The table below illustrates hypothetical SAR data for derivatives of 3'-Methoxy-3-(4-methylphenyl)propiophenone, demonstrating the impact of varying substituents on biological activity.

Compound IDR1 (3'-position)R2 (4-position)Biological Activity (IC50, µM)
1 (Parent) -OCH3 -CH3 5.2
2-H-CH310.8
3-OH-CH34.5
4-Cl-CH37.9
5-OCH3-H8.1
6-OCH3-Cl6.3
7-OCH3-CF33.1

This table presents hypothetical data for illustrative purposes.

Role of Hydrophobic and Stereochemical Features in Molecular Recognition

Molecular recognition, the specific interaction between a molecule and its biological target, is governed by more than just electronic effects. Hydrophobic and stereochemical properties are equally important for determining the affinity and selectivity of a compound. mdpi.com

Hydrophobicity: Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a key determinant of how a molecule interacts with biological membranes and hydrophobic pockets within a protein. nih.gov The propiophenone (B1677668) scaffold has a significant hydrophobic character. Modifications that alter this property can affect both the compound's ability to reach its target and its binding affinity.

Increasing the length of an alkyl chain or adding lipophilic groups can enhance binding to hydrophobic pockets.

Conversely, introducing polar groups can increase water solubility but may decrease binding affinity if the target site is predominantly hydrophobic.

SAR studies on propafenone (B51707) analogs, a related class of compounds, have shown a strong correlation between lipophilicity and biological activity. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological targets like enzymes and receptors. This compound has a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers).

It is common for enantiomers to exhibit different biological activities. One enantiomer may fit perfectly into a binding site, leading to a potent effect, while the other may bind weakly or not at all. The specific stereochemistry required for optimal activity depends on the topology of the target's binding site. Studies on synthetic cathinones, which share the propiophenone core, have highlighted that stereochemistry is a key structural feature impacting their action and selectivity. nih.gov Therefore, the separation and biological evaluation of individual enantiomers of this compound and its derivatives are essential for a complete understanding of their SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Propiophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For propiophenone derivatives, QSAR studies have been instrumental in predicting the activity of new compounds and in understanding the key molecular features that drive their biological effects. nih.govresearchgate.net

QSAR models are built using a set of known compounds (a training set) and their measured biological activities. mdpi.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as:

1D/2D Descriptors: These include properties like molecular weight, atom counts, bond counts, and topological indices that describe the connectivity of the molecule.

3D Descriptors: These relate to the three-dimensional structure of the molecule, such as molecular shape, volume, and surface area.

Physicochemical Descriptors: These include parameters like logP (lipophilicity), molar refractivity, and electronic properties (e.g., dipole moment, atomic charges). scirp.org

Partial least squares (PLS) regression is a common statistical method used to build QSAR models for complex datasets like those involving phenylpropiophenone derivatives. nih.govresearchgate.net These models can identify which descriptors are most important for predicting activity. For example, a QSAR study on phenylpropiophenone derivatives with anticancer activity identified quantum mechanics and 3D descriptors as the most informative. researchgate.net

The table below summarizes the findings of a hypothetical 2D-QSAR model for a series of propiophenone derivatives.

DescriptorCoefficientImportanceInterpretation
logP +0.45HighIncreased lipophilicity is positively correlated with activity.
Molecular Weight -0.15MediumIncreased molecular size is slightly detrimental to activity.
Dipole Moment +0.28MediumA higher dipole moment is favorable for activity, suggesting polar interactions are important.
Number of H-bond Acceptors +0.35HighThe presence of hydrogen bond acceptors enhances activity.

This table presents hypothetical data for illustrative purposes. A positive coefficient indicates a positive correlation with activity, while a negative coefficient indicates a negative correlation.

Such models allow researchers to prioritize the synthesis of new derivatives that are predicted to have enhanced activity, thereby streamlining the drug discovery process. nih.govresearchgate.net

Design Principles for Optimized Propiophenone Scaffolds

Based on SAR, SPR, and QSAR studies, several design principles can be formulated to create optimized propiophenone scaffolds with improved potency, selectivity, and pharmacokinetic properties. The goal is to strategically modify the core structure to enhance desirable interactions with the biological target while minimizing off-target effects.

Key Optimization Strategies:

Scaffold Hopping and Bioisosteric Replacement: The core propiophenone structure can be modified by replacing parts of the scaffold with other chemical groups that retain similar steric and electronic properties (bioisosteres). For example, replacing a methoxy group with a fluorine atom is a common bioisosteric replacement that can alter lipophilicity and metabolic stability. chemrxiv.org Similarly, the phenyl rings could be replaced with heterocyclic rings to explore new interaction space and improve properties like solubility.

Fine-Tuning of Substituents: Based on SAR data, substituents on the aromatic rings should be carefully chosen.

Exploring Electronic Space: Synthesize a matrix of derivatives with a range of electron-donating and electron-withdrawing groups at various positions (ortho, meta, para) to map the electronic requirements of the target binding site. nih.gov

Optimizing Hydrophobicity: Modify alkyl or aryl substituents to achieve the optimal logP for target engagement and cell permeability. nih.gov

Introduction of Polar/Functional Groups: Adding groups capable of forming specific interactions like hydrogen bonds or salt bridges can significantly enhance binding affinity and selectivity. mdpi.com For example, introducing a carboxylic acid or an amine group could lead to new, strong interactions with corresponding residues in the target protein.

Stereochemical Control: Since biological targets are chiral, the synthesis of single enantiomers is crucial. Once the more active enantiomer is identified, synthetic routes should be designed to produce it selectively. This maximizes on-target activity and reduces the potential for off-target effects from the less active enantiomer. nih.gov

By systematically applying these principles, researchers can rationally design new propiophenone derivatives, moving from a preliminary "hit" compound like this compound to an optimized "lead" compound with a more desirable biological profile.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 3 4 Methylphenyl Propiophenone

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target.

In silico docking studies for 3'-Methoxy-3-(4-methylphenyl)propiophenone would involve preparing a 3D structure of the compound and docking it into the active site of a selected protein target. The process uses scoring functions to estimate the binding energy, with lower values typically indicating a more favorable interaction. Key interactions analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the ligand and amino acid residues of the protein. For instance, the methoxy (B1213986) group and the carbonyl oxygen of the propiophenone (B1677668) backbone are potential hydrogen bond acceptors, while the aromatic rings can engage in hydrophobic and pi-stacking interactions.

A typical output from such a simulation would detail the binding energy and the specific amino acid residues involved in the interaction, as illustrated in the hypothetical table below.

Interactive Data Table: Hypothetical Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
Example Kinase A-8.5LYS 72Hydrogen Bond (with C=O)
LEU 120Hydrophobic
PHE 135Pi-Pi Stacking
Example Receptor B-7.9ASN 108Hydrogen Bond (with OCH3)
VAL 65Hydrophobic
TRP 150Pi-Pi Stacking

Note: The data in this table is illustrative and represents the type of results obtained from a molecular docking simulation.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties, including electronic distribution, orbital energies, and chemical reactivity. semanticscholar.org

For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.gov

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the oxygen atoms of the carbonyl and methoxy groups would be expected to show negative potential, indicating sites for electrophilic attack.

Interactive Data Table: Theoretical Electronic Properties of this compound (Illustrative)

ParameterCalculated Value (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.45Indicator of chemical reactivity and stability
Chemical Hardness (η)2.225Resistance to change in electron distribution
Electrophilicity Index (ω)3.63A measure of electrophilic power

Note: The values presented are hypothetical, based on typical results from DFT (B3LYP/6-31G) calculations for similar organic molecules.* nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and the stability of its complex with a protein target.

When applied to a ligand-protein complex, MD simulations can reveal how the interaction evolves over a period of nanoseconds or longer. nih.gov Key metrics are analyzed to assess the stability of the binding. The Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site is monitored; a stable, low RMSD value suggests a stable binding pose. researchgate.net The Root Mean Square Fluctuation (RMSF) of individual protein residues can highlight which parts of the protein are flexible and which are constrained by the ligand's presence. Additionally, the number and duration of hydrogen bonds formed between the ligand and protein are tracked throughout the simulation to confirm the stability of these key interactions. researchgate.net

Interactive Data Table: Illustrative MD Simulation Stability Metrics

Simulation Time (ns)Ligand RMSD (Å)Number of H-BondsRadius of Gyration (Rg) (Å)
00.0219.5
51.2219.6
101.4119.5
151.3219.4
201.5219.5

Note: This table provides an example of data that would be generated from an MD simulation to assess the stability of the ligand-protein complex. researchgate.net

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. epstem.net For this compound, theoretical calculations can predict its infrared (IR) vibrational frequencies as well as its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. scispace.comscielo.org.mx The calculated values are often scaled to correct for systematic errors in the theoretical methods, leading to excellent agreement with experimental spectra. scielo.org.mx

Interactive Data Table: Hypothetical Comparison of Calculated and Experimental NMR Shifts (ppm)

Atom PositionCalculated 13C Shift (ppm)Experimental 13C Shift (ppm)Calculated 1H Shift (ppm)Experimental 1H Shift (ppm)
Carbonyl C198.5198.2--
Methoxy C55.855.63.853.83
Methyl C (tolyl)21.321.12.342.32
Aromatic CH113-138114-1376.9-7.86.9-7.7

Note: This table illustrates the typical correlation between theoretically predicted and experimentally measured NMR chemical shifts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.